molecular formula C20H14Cl2FNO3 B1672375 2-Pyridinecarboxylic acid, 6-((5-chloro-2-((4-chloro-2-fluorophenyl)methoxy)phenyl)methyl)- CAS No. 892664-17-4

2-Pyridinecarboxylic acid, 6-((5-chloro-2-((4-chloro-2-fluorophenyl)methoxy)phenyl)methyl)-

Cat. No. B1672375
M. Wt: 406.2 g/mol
InChI Key: HJPAXYLYYQIFCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK-269984B is a novel EP1 receptor antagonist.

properties

CAS RN

892664-17-4

Product Name

2-Pyridinecarboxylic acid, 6-((5-chloro-2-((4-chloro-2-fluorophenyl)methoxy)phenyl)methyl)-

Molecular Formula

C20H14Cl2FNO3

Molecular Weight

406.2 g/mol

IUPAC Name

6-[[5-chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl]methyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C20H14Cl2FNO3/c21-14-6-7-19(27-11-12-4-5-15(22)10-17(12)23)13(8-14)9-16-2-1-3-18(24-16)20(25)26/h1-8,10H,9,11H2,(H,25,26)

InChI Key

HJPAXYLYYQIFCK-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)C(=O)O)CC2=C(C=CC(=C2)Cl)OCC3=C(C=C(C=C3)Cl)F

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)CC2=C(C=CC(=C2)Cl)OCC3=C(C=C(C=C3)Cl)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GSK-269984B;  GSK 269984B;  GSK269984B.

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium 6-[(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)methyl]-2-pyridinecarboxylate (3.0 g) was suspended in ethyl acetate (100 ml) and water (100 ml) with stirring. Acetic acid (1.0 ml) was added to give two clear phases which were separated. The ethyl acetate layer was dried over magnesium sulfate and concentrated to give an oil which crystallised after a few minutes. Toluene (100 ml) was added and the solution was re-evaporated to give a white solid. Left at 20 mBar for 5 hours at 45° C. 2.69 g.
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyridinecarboxylic acid, 6-((5-chloro-2-((4-chloro-2-fluorophenyl)methoxy)phenyl)methyl)-
Reactant of Route 2
2-Pyridinecarboxylic acid, 6-((5-chloro-2-((4-chloro-2-fluorophenyl)methoxy)phenyl)methyl)-
Reactant of Route 3
Reactant of Route 3
2-Pyridinecarboxylic acid, 6-((5-chloro-2-((4-chloro-2-fluorophenyl)methoxy)phenyl)methyl)-
Reactant of Route 4
Reactant of Route 4
2-Pyridinecarboxylic acid, 6-((5-chloro-2-((4-chloro-2-fluorophenyl)methoxy)phenyl)methyl)-
Reactant of Route 5
2-Pyridinecarboxylic acid, 6-((5-chloro-2-((4-chloro-2-fluorophenyl)methoxy)phenyl)methyl)-
Reactant of Route 6
2-Pyridinecarboxylic acid, 6-((5-chloro-2-((4-chloro-2-fluorophenyl)methoxy)phenyl)methyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.